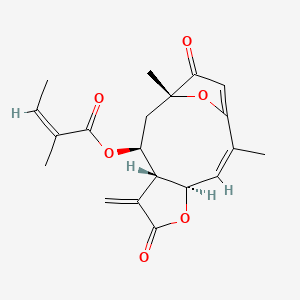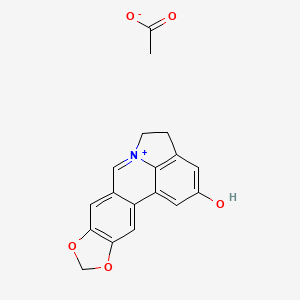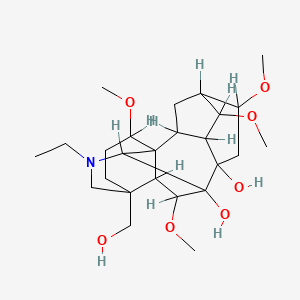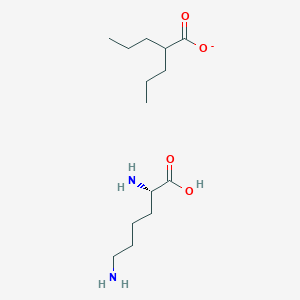
2-Propylpentanoate-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpentanoate-L-lysine is a compound formed by the combination of lysine, an essential amino acid, and valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is known for its use in treating epilepsy, bipolar disorder, and migraine headaches. The conjugation of lysine with valproic acid aims to improve the pharmacokinetic properties and reduce the side effects associated with valproic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysine valproate involves the reaction of valproic acid with lysine. The process typically includes:
Activation of Valproic Acid: Valproic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Coupling with Lysine: The activated valproic acid is then reacted with lysine in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of lysine valproate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of valproic acid are activated using industrial-scale reactors.
Efficient Coupling: The activated valproic acid is coupled with lysine using automated systems to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Propylpentanoate-L-lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release valproic acid and lysine.
Oxidation: this compound can undergo oxidation reactions, particularly at the valproic acid moiety.
Substitution: The compound can participate in substitution reactions, especially at the amino group of lysine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Valproic acid and lysine.
Oxidation: Oxidized derivatives of valproic acid.
Substitution: Substituted lysine valproate derivatives.
Scientific Research Applications
2-Propylpentanoate-L-lysine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the conjugation of amino acids with drugs.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its improved pharmacokinetic properties and reduced side effects compared to valproic acid. It is also studied for its potential use in treating neurological disorders.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
2-Propylpentanoate-L-lysine exerts its effects through multiple mechanisms:
Inhibition of Histone Deacetylases (HDACs): This leads to increased acetylation of histones, resulting in altered gene expression.
Modulation of GABAergic Neurotransmission: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain.
Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability and prevents seizures.
Modulation of Intracellular Signaling Pathways: Affects pathways such as the Wnt/β-catenin and ERK pathways.
Comparison with Similar Compounds
2-Propylpentanoate-L-lysine can be compared with other similar compounds such as:
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Sodium Valproate: The sodium salt of valproic acid, used for similar therapeutic purposes.
Valpromide: An amide derivative of valproic acid with enhanced anticonvulsant properties.
Divalproex Sodium: A compound consisting of sodium valproate and valproic acid, used for its improved gastrointestinal tolerance.
This compound is unique due to its conjugation with lysine, which aims to improve its pharmacokinetic profile and reduce side effects, making it a promising candidate for further research and development.
Properties
CAS No. |
86827-89-6 |
|---|---|
Molecular Formula |
C14H29N2O4- |
Molecular Weight |
289.39 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.C6H14N2O2/c1-3-5-7(6-4-2)8(9)10;7-4-2-1-3-5(8)6(9)10/h7H,3-6H2,1-2H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/p-1/t;5-/m.0/s1 |
InChI Key |
AGNQIKMTXLWSMI-ZSCHJXSPSA-M |
SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-propylpentanoate-L-lysine L-lysine valproate lysine valproate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


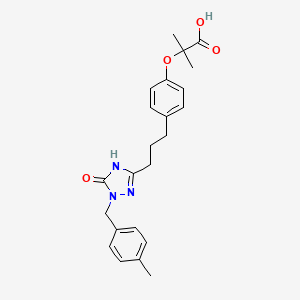

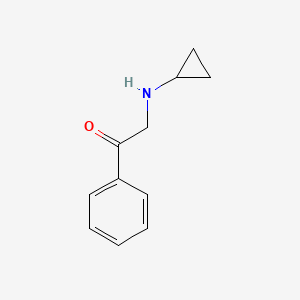
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)

![4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol](/img/structure/B1675715.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)
![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)
